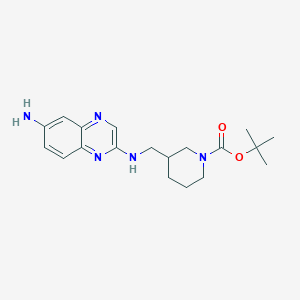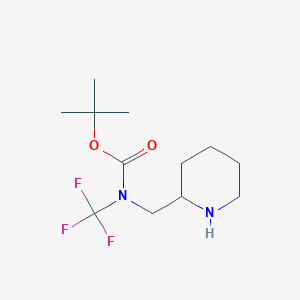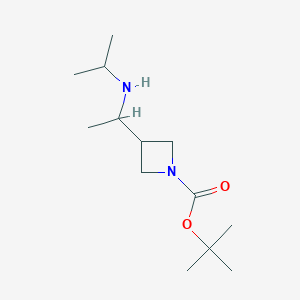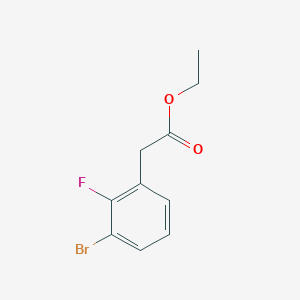![molecular formula C11H21NS B13972271 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-2-azaspiro[45]decan-8-yl)methanethiol is a unique organic compound characterized by its spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4One common synthetic route starts with the preparation of the azaspirodecane core, which can be achieved through a series of cyclization reactions involving commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The thiol group is then introduced via nucleophilic substitution reactions using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
作用機序
The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the spirocyclic structure may contribute to its binding affinity and specificity for certain biological targets .
類似化合物との比較
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the thiol group.
Cyclobenzaprine: Contains a spirocyclic structure with different functional groups.
Pyrazole derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of a spirocyclic structure and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.
特性
分子式 |
C11H21NS |
|---|---|
分子量 |
199.36 g/mol |
IUPAC名 |
(2-methyl-2-azaspiro[4.5]decan-8-yl)methanethiol |
InChI |
InChI=1S/C11H21NS/c1-12-7-6-11(9-12)4-2-10(8-13)3-5-11/h10,13H,2-9H2,1H3 |
InChIキー |
PEYNDBOITLVEQW-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(C1)CCC(CC2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)






